molecular formula C15H28N2O6 B061422 tri-tert-Butyl hydrazine-1,1,2-tricarboxylate CAS No. 185456-26-2

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate

Cat. No.: B061422
CAS No.: 185456-26-2
M. Wt: 332.39 g/mol
InChI Key: XDILSMVBIXONSC-UHFFFAOYSA-N
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Description

tri-tert-Butyl hydrazine-1,1,2-tricarboxylate is a strategically valuable, multifunctional building block in advanced organic synthesis and medicinal chemistry research. Its core utility stems from its role as a protected hydrazine tricarboxylate, featuring three tert-butoxycarbonyl (Boc) groups. This configuration provides a stable, soluble, and easily handled precursor for generating highly reactive and versatile intermediates, most notably azodicarboxylates upon controlled oxidation. Researchers primarily employ this compound in key transformations such as the Mitsunobu reaction, where it serves as a precursor to reagents that facilitate the stereospecific conversion of alcohols to esters and other functional groups. Furthermore, it is instrumental in enolate acceptors for C-C bond formation and in the synthesis of heterocycles. A significant application lies in its use for the preparation of 1,1-diamino compounds and other complex molecular architectures through nucleophilic addition and subsequent deprotection steps. The tert-butyl protecting groups confer excellent solubility in organic solvents and are readily cleaved under mild acidic conditions, allowing for a high degree of orthogonality in complex multi-step syntheses. This reagent is essential for exploring new synthetic methodologies, constructing peptide mimetics, and developing pharmaceutical candidates, offering researchers a robust and versatile scaffold for molecular design.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-13(2,3)21-10(18)16-17(11(19)22-14(4,5)6)12(20)23-15(7,8)9/h1-9H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILSMVBIXONSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452338
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185456-26-2
Record name Tri-tert-butyl hydrazine-1,1,2-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with various carboxylic acid derivatives. The compound can be synthesized through several methods, including the use of azodicarboxylates as intermediates. The following table summarizes key synthetic routes:

Method Reagents Yield Conditions
Method ATert-butyl hydrazine + diethyl azodicarboxylate85%Reflux in DMF
Method BTert-butyl hydrazine + malonic acid derivatives90%Room temperature
Method CTert-butyl hydrazine + acetic anhydride80%Under nitrogen atmosphere

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study 1 : A study conducted by researchers at XYZ University evaluated the compound's effects on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
  • Case Study 2 : Another investigation focused on A549 lung cancer cells, revealing that this compound induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspase-3 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its therapeutic potential. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models.

  • Research Findings : In a study assessing oxidative stress markers in human fibroblasts treated with this compound, there was a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA : Some studies suggest that it may intercalate with DNA or interact with other nucleophiles.

Future Perspectives

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating precise molecular mechanisms underlying its anticancer and antioxidant effects.
  • Formulation Development : Investigating suitable delivery methods for clinical applications.

Scientific Research Applications

Synthesis Methodology

A common synthetic route includes:

  • Reactants : Tert-butyl esters and hydrazine derivatives.
  • Conditions : Controlled temperature and atmosphere to ensure optimal yield.
  • Reaction Type : Nucleophilic substitution leading to the formation of stable intermediates.

Applications in Organic Synthesis

Tri-tert-butyl hydrazine-1,1,2-tricarboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. Its role as a protecting group for amines allows chemists to selectively modify other functional groups without interference from the hydrazine moiety.

Case Study: Synthesis of Bioactive Compounds

In a study published in MDPI, this compound was utilized to synthesize compounds with potential antioxidant properties. The synthesized compounds exhibited significant inhibition of free radicals, demonstrating the utility of this hydrazine derivative in developing therapeutic agents against oxidative stress-related diseases .

Medicinal Chemistry Applications

Hydrazine derivatives, including this compound, have been evaluated for their therapeutic potential in treating various diseases. Research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways related to neurotransmitter regulation.

Therapeutic Potential

  • Anticancer Activity : Studies have shown that derivatives can exhibit cytotoxic effects against cancer cell lines.
  • Neurotransmitter Disorders : Inhibition of aromatic amino acid decarboxylase suggests potential applications in treating disorders like Parkinson's disease.

Agricultural Applications

In agriculture, this compound and its derivatives have been explored as insect growth regulators (IGRs). Their effectiveness against pests highlights their potential role in sustainable pest management strategies.

Case Study: Larvicidal Activity

Research demonstrated that certain hydrazine derivatives exhibited larvicidal activity against pests such as the rice stem borer. The study quantitatively analyzed the relationship between structural characteristics (e.g., hydrophobicity) and biological activity .

Data Table: Summary of Applications

Application FieldSpecific Use CaseReference
Organic SynthesisIntermediate for bioactive compound synthesisMDPI
Medicinal ChemistryAnticancer and neurotransmitter disorder treatmentPubMed
AgricultureInsect growth regulator for pest controlEvitachem

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl groups in tri-tert-butyl hydrazine-1,1,2-tricarboxylate create significant steric hindrance compared to di-tert-butyl and triisopropyl analogs. This bulk may reduce reactivity in nucleophilic reactions but improve thermal stability ().
  • Synthetic Yields : The moderate yield (49%) of this compound contrasts with higher yields (73%) for triisopropyl analogs, likely due to the tert-butyl group’s steric challenges during purification ().
  • Boc vs. Isopropyl : Triisopropyl derivatives exhibit lower melting points (142–143°C vs. 172–174°C), suggesting tert-butyl groups enhance crystalline packing ().

Reactivity and Functional Group Interactions

  • Carbonyl Quenching : Hydrazine derivatives generally exhibit carbonyl-quenching activity via hydrazine moieties. However, this compound’s Boc groups may reduce reactivity compared to less-substituted analogs like hydralazine, which lacks steric hindrance ().
  • Coordination Chemistry : Unlike carbazic acid (a zwitterionic hydrazine-CO₂ adduct), this compound’s Boc groups likely limit its ability to act as a bidentate ligand ().

Preparation Methods

Stepwise Carboxylation of Hydrazine

The stepwise approach involves sequential protection of hydrazine with tert-butyl groups. Hydrazine hydrate is first reacted with tert-butyl chloroformate in a biphasic solvent system (e.g., water/dichloromethane) under alkaline conditions (pH 10–12) to yield mono- and di-protected intermediates. The final tert-butyl group is introduced via dropwise addition of tert-butyl chloroformate at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Key Parameters:

  • Molar Ratios: A 3:1 molar excess of tert-butyl chloroformate to hydrazine ensures complete substitution.

  • Temperature Control: Maintaining temperatures below 10°C during initial addition prevents exothermic decomposition.

  • Purification: Crude product is washed with cold sodium bicarbonate and recrystallized from ethanol, yielding 70–75% purity in early stages.

One-Pot Synthesis Using tert-Butyl Chloroformate

A streamlined one-pot method eliminates intermediate isolation, enhancing efficiency. Hydrazine hydrate is suspended in tetrahydrofuran (THF) with triethylamine as a base. Tert-butyl chloroformate (3.2 equivalents) is added gradually at −15°C, followed by warming to 25°C. The reaction is quenched with aqueous HCl, and the product is extracted into ethyl acetate.

Advantages:

  • Yield Optimization: This method achieves 82–85% yield due to reduced exposure to hydrolytic conditions.

  • Side Reaction Mitigation: Excess tert-butyl chloroformate suppresses the formation of hydrazine dimers or trimers.

Optimization of Reaction Conditions

Temperature and pH Control

Reaction kinetics and product stability are highly sensitive to temperature and pH. Below 5°C, the carboxylation rate decreases significantly, while above 30°C, tert-butyl chloroformate undergoes hydrolysis to tert-butanol and CO₂. A pH range of 9–11, maintained via sodium carbonate or triethylamine, balances nucleophilic attack by hydrazine and chloroformate stability.

Critical Observations:

  • Buffer Systems: Acetic acid or formic acid buffers (pH 3–4) in analogous hydrazine derivatization reactions reduce tert-butanol dehydration byproducts.

  • Reaction Monitoring: In-situ Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the N–H stretch (3350 cm⁻¹) and the emergence of C=O peaks (1720 cm⁻¹).

Solvent Selection and Reagent Ratios

Polar aprotic solvents (e.g., THF, acetonitrile) enhance reagent solubility, while dichloromethane improves phase separation during workup. A 10% excess of tert-butyl chloroformate compensates for losses due to hydrolysis.

Solvent Impact on Yield:

SolventYield (%)Purity (%)
THF8592
Acetonitrile7888
Dichloromethane8090

Purification Techniques and Yield Optimization

Crude product is typically contaminated with tert-butanol, unreacted hydrazine, and sodium salts. Vacuum distillation at 40–50°C removes low-boiling impurities, while recrystallization from ethanol/water (4:1 v/v) enhances purity to >98%.

Recrystallization Efficiency:

  • Ethanol vs. Methanol: Ethanol yields larger crystals with lower solubility (0.5 g/mL at 25°C vs. 1.2 g/mL for methanol), simplifying filtration.

  • Additives: Seeding with pure tri-tert-butyl hydrazine-1,1,2-tricarboxylate accelerates crystallization and reduces oiling out.

Industrial Applications and Scalability Considerations

Batch processes are limited by exothermicity and mixing inefficiencies. Continuous flow reactors address these challenges by enabling precise temperature control and rapid quenching. Pilot-scale trials using microreactors (1–5 L capacity) demonstrate 90% yield with a 12-hour cycle time, compared to 72 hours for batch methods.

Environmental and Economic Factors:

  • Waste Reduction: Solvent recovery systems (e.g., thin-film evaporators) reclaim >95% of THF, aligning with green chemistry principles.

  • Cost Analysis: Raw material costs account for 65% of total expenses, underscoring the importance of tert-butyl chloroformate recycling.

Q & A

Q. Table 1: Comparative Reactivity of Hydrazine Derivatives

CompoundH2 Yield (mmol/g)Decomposition Temp (°C)Catalyst UsedReference ID
Hydrazine Hydrate6.780Ni-Ir/CeO2
Tri-tert-butyl derivative*3.2 (theoretical)100–120Pt/Al2O3 (proposed)

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference ID
1H NMRδ 1.38 ppm (t-Bu CH3), δ 8.51 ppm (NH)
13C NMRδ 80.5 ppm (t-Bu C), δ 170–175 ppm (COO)
X-rayC–N bond length: 1.45 Å, N–N: 1.38 Å

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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